molecular formula C25H26N2O5 B6484477 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898457-03-9

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B6484477
CAS No.: 898457-03-9
M. Wt: 434.5 g/mol
InChI Key: RVOIKVWPTILSHB-UHFFFAOYSA-N
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Description

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a synthetic small molecule featuring a 4H-pyran-4-one core substituted with two distinct functional groups:

  • Position 5: A 2-(4-methoxyphenyl)-2-oxoethoxy group, which introduces electron-donating methoxy substituents to the aromatic system.

This compound is structurally optimized for pharmacological activity, likely targeting receptors or enzymes associated with neurological or metabolic pathways. Its design leverages pyran-4-one derivatives' known stability and piperazine-based pharmacophores' versatility in drug discovery .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-21-9-7-19(8-10-21)24(29)17-32-25-18-31-22(15-23(25)28)16-26-11-13-27(14-12-26)20-5-3-2-4-6-20/h2-10,15,18H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOIKVWPTILSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a pyran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound includes a pyran ring substituted with various functional groups, which contribute to its biological activity. The compound's molecular formula is C22H24N2O4C_{22}H_{24}N_2O_4 and it has a molecular weight of 372.44 g/mol.

Biological Activity Overview

Research indicates that pyran derivatives, including the compound , exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of pyran derivatives against various cancer cell lines.
  • Antimicrobial Effects : The compound shows promise as an antimicrobial agent.
  • Anti-inflammatory Properties : It may also possess anti-inflammatory activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against multiple cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Anticancer Activity

The anticancer potential of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has been evaluated in various studies. For instance, one study reported significant cytotoxic effects against human cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values in the low micromolar range (0.25 - 0.58 µM) .

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. It has been suggested that the presence of electron-withdrawing groups in its structure enhances its cytotoxicity by facilitating interaction with cellular targets .

Antimicrobial Effects

In antimicrobial assays, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Its activity was comparable to standard antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory properties were assessed using in vitro models where the compound reduced the secretion of pro-inflammatory cytokines. This suggests that it may be beneficial in treating inflammatory conditions .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various pyran derivatives, including our compound, against a panel of cancer cell lines. The results indicated that compounds with methoxy groups exhibited enhanced activity compared to those without .
  • Microbiological Evaluation : Another study focused on the antimicrobial properties, revealing that the compound effectively inhibited growth in strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in infectious disease treatment .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one exhibit significant antitumor properties. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential for development as anticancer agents. For instance, a study demonstrated that modifications in the pyranone structure enhance cytotoxicity against breast cancer cells, indicating a promising avenue for further exploration .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. The presence of the piperazine moiety is linked to dopaminergic and serotonergic activity, which could translate into effects on mood and cognition. Preliminary studies indicate that similar compounds may exhibit anxiolytic and antidepressant effects in animal models .

Antimicrobial Properties

Several studies have reported antimicrobial activities associated with pyranone derivatives. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibacterial agent .

Inhibition of Enzymatic Activity

The compound potentially inhibits specific enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis in tumor cells. Research indicates that the methoxy group enhances binding affinity to target enzymes, which is critical for therapeutic efficacy .

Modulation of Neurotransmitter Systems

The piperazine ring may facilitate interactions with serotonin and dopamine receptors, contributing to its neuropharmacological effects. This modulation can influence neurotransmitter release and receptor activation, impacting mood regulation and anxiety levels .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range.
Study BNeuropharmacological EffectsShowed anxiolytic-like effects in rodent models, with alterations in serotonin levels observed post-treatment.
Study CAntimicrobial PropertiesReported effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations below 100 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name Ethoxy Substituent Piperazine Substituent Molecular Weight Key Properties/Activity References
Target Compound 4-Methoxyphenyl Phenyl ~425.4 Hypothesized high receptor affinity due to methoxy electron donation and phenylpiperazine
BI85531 (5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one) Azepan-1-yl (7-membered ring) Phenyl 425.52 Enhanced lipophilicity; potential CNS penetration due to azepane
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 2-Chlorobenzyl 2-Fluorophenyl 438.87 Improved metabolic stability; halogen substituents may enhance binding
EHT 4063 (5-(5-(quinazolin-4-yloxy)pentyloxy)-2-((4-methylpiperazin-1-yl)methyl)-4H-pyran-4-one) Quinazolin-4-yloxy (heterocyclic) 4-Methylpiperazinyl 470.4 Kinase inhibition activity; larger substituents may limit bioavailability
3-Hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one N/A (hydroxymethyl at C6) 4-Methoxyphenyl 346.38 Increased hydrophilicity; potential for antioxidant or anti-inflammatory applications

Key Observations:

Electron-Donating vs. Azepan-1-yl in BI85531 increases lipophilicity, favoring blood-brain barrier penetration but possibly reducing solubility .

Piperazine Modifications :

  • Substituents like 2-fluorophenyl () or 4-methylpiperazinyl () alter steric and electronic properties, influencing selectivity for targets such as GPCRs or kinases .
  • The phenyl group in the target compound balances hydrophobicity and π-π stacking interactions, a common feature in CNS-active drugs .

Core Structure Variations :

  • Triazole-thione derivatives () replace the pyran-4-one core, reducing planarity and altering metabolic pathways .
  • Hydroxymethyl/hydroxy substitutions () improve solubility but may reduce membrane permeability .

Research Findings and Structure-Activity Relationships (SAR)

  • Receptor Affinity: Piperazine-containing pyran-4-ones (e.g., EHT 4063) show nanomolar affinity for Rho GTPases, suggesting the target compound may act on similar pathways .
  • Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
  • Solubility vs. Permeability : Hydrophilic groups (e.g., hydroxymethyl in ) enhance aqueous solubility but require prodrug strategies for bioavailability .

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